2,2'-Bipyridine, 4-bromo-, 1-oxide 2,2'-Bipyridine, 4-bromo-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 14163-03-2
VCID: VC3861179
InChI: InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H
SMILES: C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-]
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol

2,2'-Bipyridine, 4-bromo-, 1-oxide

CAS No.: 14163-03-2

Cat. No.: VC3861179

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bipyridine, 4-bromo-, 1-oxide - 14163-03-2

Specification

CAS No. 14163-03-2
Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
IUPAC Name 4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium
Standard InChI InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H
Standard InChI Key HCTCBELJQDBBDK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-]
Canonical SMILES C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Conformation

The crystal structure of 2,2'-bipyridine, 4-bromo-, 1-oxide reveals a disordered cationic moiety, where protonation and oxidation occur at either nitrogen atom (N1 or N2) with a 3:1 occupancy ratio . The two pyridine rings adopt an s-cis conformation stabilized by an intramolecular N–H⋯O hydrogen bond (dN–O=2.65A˚d_{\text{N–O}} = 2.65 \, \text{Å}) . This conformation facilitates dimerization via intermolecular N–H⋯O interactions (dN–O=2.78A˚d_{\text{N–O}} = 2.78 \, \text{Å}) between adjacent cations, forming supramolecular aggregates . The bromide counterion and water molecules further stabilize the lattice through C–H⋯Br (dC–Br=3.42A˚d_{\text{C–Br}} = 3.42 \, \text{Å}) and O–H⋯Br (dO–Br=3.15A˚d_{\text{O–Br}} = 3.15 \, \text{Å}) hydrogen bonds .

Table 1: Key Structural Parameters

ParameterValueSource
Bond length (N–O)1.32 Å
Intramolecular H-bond (N–H⋯O)2.65 Å
Intermolecular H-bond (N–H⋯O)2.78 Å
C–Br bond length1.89 Å

Spectroscopic Characteristics

The compound exhibits a characteristic 1H^1\text{H} NMR signal at δ=7.58ppm\delta = 7.58 \, \text{ppm} for the pyridinium proton and δ=8.21ppm\delta = 8.21 \, \text{ppm} for the brominated aromatic proton . IR spectroscopy confirms the N–O stretch at 1245cm11245 \, \text{cm}^{-1} and C–Br vibration at 610cm1610 \, \text{cm}^{-1} .

Synthetic Methodologies

Direct Oxidation of 4-Bromo-2,2'-Bipyridine

A common route involves treating 4-bromo-2,2'-bipyridine with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in hydrobromic acid (HBr\text{HBr}) at 60°C for 12 hours, yielding the N-oxide derivative with 85% efficiency . Recrystallization from ethanol/water (3:1) affords pure product .

Suzuki Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-couplings. For example, reaction with 4-boronophenyl-terpyridine under Suzuki–Miyaura conditions (Pd(PPh3)4\text{Pd(PPh}_3)_4, Na2CO3\text{Na}_2\text{CO}_3, reflux) produces luminescent terpyridine-bipyridine hybrids for optoelectronic applications .

Table 2: Synthetic Conditions and Yields

MethodReagents/ConditionsYieldSource
Direct oxidationH2O2/HBr\text{H}_2\text{O}_2/\text{HBr}, 60°C85%
Suzuki couplingPd(PPh3)4\text{Pd(PPh}_3)_4, reflux73%

Coordination Chemistry and Applications

Metal Complexation

The N-oxide group enhances the compound’s chelating ability, enabling the formation of stable complexes with transition metals. For instance, copper(II) complexes exhibit a distorted square-planar geometry (Cu–N=1.98A˚\text{Cu–N} = 1.98 \, \text{Å}) and demonstrate cytotoxicity against HeLa cells (IC50=4.2μM\text{IC}_{50} = 4.2 \, \mu\text{M}) .

Catalytic Applications

Palladium complexes of 2,2'-bipyridine, 4-bromo-, 1-oxide catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding 10410^4 . The bromo substituent facilitates post-functionalization, enabling the synthesis of dendritic catalysts for asymmetric hydrogenation .

Comparison with Related Compounds

2,2'-Bipyridine vs. N-Oxide Derivative

The N-oxide group increases electron density at the nitrogen atom (pKa=3.8\text{p}K_a = 3.8 vs. 1.21.2 for parent bipyridine), enhancing metal-binding affinity . This modification also improves solubility in polar solvents (e.g., 12.5g/L12.5 \, \text{g/L} in water vs. 0.8g/L0.8 \, \text{g/L} for 2,2'-bipyridine) .

4-Bromo- vs. 4-Nitro-Substituted Analogues

Bromine’s lower electronegativity (χ=2.96\chi = 2.96) compared to nitro groups (χNO2=3.4\chi_{\text{NO}_2} = 3.4) results in milder deactivating effects, preserving reactivity in cross-coupling reactions .

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